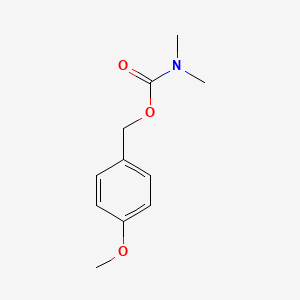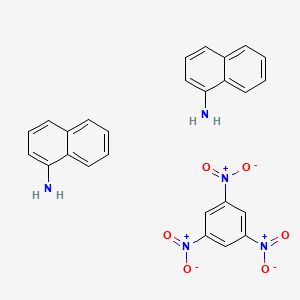
2-Ethenylbenzoic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenylbenzoic anhydride: is an organic compound that belongs to the class of anhydrides It is derived from benzoic acid and contains an ethenyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethenylbenzoic anhydride can be synthesized through several methods. One common approach involves the reaction of 2-ethenylbenzoic acid with acetic anhydride under reflux conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the anhydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethenylbenzoic anhydride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the attack of a nucleophile on the carbonyl carbon of the anhydride, leading to the formation of esters, amides, or carboxylic acids.
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Acyl Substitution: Reagents such as alcohols, amines, and water can be used under acidic or basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.
Major Products Formed:
Esters and Amides: Formed through nucleophilic acyl substitution.
Epoxides and Diols: Formed through oxidation.
Alcohols and Alkanes: Formed through reduction.
Applications De Recherche Scientifique
2-Ethenylbenzoic anhydride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the ethenyl group into various molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins due to its reactivity and ability to form cross-linked structures.
Mécanisme D'action
The mechanism of action of 2-ethenylbenzoic anhydride primarily involves nucleophilic acyl substitution reactions. The carbonyl carbon of the anhydride is electrophilic and can be attacked by nucleophiles, leading to the formation of tetrahedral intermediates. The leaving group is then expelled, resulting in the formation of the final product. This mechanism is common to many anhydrides and is facilitated by the presence of electron-withdrawing groups that stabilize the transition state.
Comparaison Avec Des Composés Similaires
Benzoic Anhydride: Similar in structure but lacks the ethenyl group.
Phthalic Anhydride: Contains two carboxylic anhydride groups attached to a benzene ring.
Maleic Anhydride: Contains a double bond within the anhydride structure.
Uniqueness: 2-Ethenylbenzoic anhydride is unique due to the presence of the ethenyl group, which imparts additional reactivity and allows for the formation of various derivatives. This makes it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
83743-71-9 |
|---|---|
Formule moléculaire |
C18H14O3 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
(2-ethenylbenzoyl) 2-ethenylbenzoate |
InChI |
InChI=1S/C18H14O3/c1-3-13-9-5-7-11-15(13)17(19)21-18(20)16-12-8-6-10-14(16)4-2/h3-12H,1-2H2 |
Clé InChI |
YRFZWWYZBIAOTD-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[Ethoxy(phenoxy)methyl]benzene](/img/structure/B14417987.png)
![5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one](/img/structure/B14417988.png)

